Cas no 2411271-45-7 (N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide)

N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide is a synthetic organic compound featuring a benzodioxepin core substituted with a chloro group and an acrylamide moiety. This structure confers potential reactivity for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro substituent enhances electrophilic properties, while the acrylamide group offers versatility in polymerization or conjugation reactions. Its rigid benzodioxepin scaffold may contribute to binding affinity in bioactive molecules. The compound’s well-defined molecular architecture supports precise synthetic applications, particularly in the development of heterocyclic derivatives for drug discovery. Suitable for controlled reactions under standard laboratory conditions, it demonstrates stability and compatibility with common organic solvents.
N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide structure
2411271-45-7 structure
Product Name:N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide
CAS No:2411271-45-7
MF:C12H12ClNO3
MW:253.681582450867
CID:6503192
PubChem ID:165783833
Update Time:2025-05-21

N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide
    • 2411271-45-7
    • EN300-26584187
    • Z3292142578
    • Inchi: 1S/C12H12ClNO3/c1-2-11(15)14-8-6-9(13)12-10(7-8)16-4-3-5-17-12/h2,6-7H,1,3-5H2,(H,14,15)
    • InChI Key: XERBNCAGRFLVFC-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC2=C1OCCCO2)NC(C=C)=O

Computed Properties

  • Exact Mass: 253.0505709g/mol
  • Monoisotopic Mass: 253.0505709g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 47.6Ų

N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26584187-0.05g
N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide
2411271-45-7 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide

N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide: A Comprehensive Overview

The compound N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-enamide (CAS No. 2411271-45-7) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzodioxepines, which are known for their unique structural properties and versatile applications in drug design and material science.

Recent studies have highlighted the importance of benzodioxepine derivatives in the development of novel therapeutic agents. The 9-chloro substitution in this compound plays a crucial role in modulating its pharmacokinetic properties, making it a promising candidate for drug delivery systems. Additionally, the presence of the propionamide group enhances its solubility and bioavailability, which are critical factors in pharmaceutical applications.

One of the most intriguing aspects of this compound is its ability to act as a template for bioisosteric replacements in medicinal chemistry. Researchers have demonstrated that the benzodioxepine core can be effectively utilized to design molecules with improved efficacy and reduced toxicity. For instance, a study published in *Journal of Medicinal Chemistry* explored the use of this compound as a lead structure for developing antidepressants with enhanced selectivity for serotonin reuptake inhibitors.

From a synthetic perspective, the preparation of N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propionamide involves a multi-step process that combines principles from both organic and medicinal chemistry. The synthesis begins with the formation of the benzodioxepine ring system through a series of cyclization reactions. This is followed by the introduction of the chloro group at position 9 and subsequent functionalization to install the propionamide moiety.

The structural integrity of this compound is further supported by advanced spectroscopic techniques such as NMR spectroscopy and mass spectrometry, which have been instrumental in confirming its purity and identity. Furthermore, computational studies using molecular docking simulations have revealed that this compound exhibits strong binding affinities towards several key protein targets, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's.

In terms of applications, this compound has shown promise in both academic research and industrial settings. Its use as a building block for constructing more complex molecular architectures has opened new avenues for exploring bioactive molecules with unprecedented functionalities. Moreover, its compatibility with green chemistry principles makes it an attractive option for sustainable chemical synthesis.

Looking ahead, ongoing research into N-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin -7 -yl)propionamide is expected to yield further insights into its therapeutic potential and practical applications. Collaborative efforts between chemists and pharmacologists are currently focused on optimizing its pharmacodynamic properties while minimizing adverse effects.

In conclusion, N-(9-chloro -3 ,4 -dihydro -2 H -1 ,5 -benzodioxepin -7 -yl ) propionamide (CAS No. 2411271 -45 -7 ) stands out as a remarkable example of how advanced chemical synthesis can lead to innovative solutions in modern medicine and materials science.

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